N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic organic compound known for its versatile chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves a multi-step reaction. The general approach includes:
Starting Materials: : The synthesis begins with the appropriate chlorobenzenesulfonyl chloride, furan-2-yl, and thiophen-2-yl precursors.
Reaction Conditions: : These compounds are subjected to nucleophilic substitution and amide bond formation reactions under controlled temperatures and pH conditions.
Purification: : The resulting product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial-scale production of this compound might involve optimized reaction conditions to ensure high yield and cost-effectiveness. Large-scale reactors and continuous flow systems could be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide undergoes several types of chemical reactions:
Oxidation: : The furan ring can undergo oxidation to form various derivatives.
Reduction: : The compound can be reduced to modify the sulfonyl group.
Substitution: : The chlorobenzene moiety allows for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, m-chloroperoxybenzoic acid (m-CPBA)
Reducing Agents: : Lithium aluminum hydride (LAH), hydrogen gas with palladium catalyst
Substitution Reagents: : Sodium ethoxide, Grignard reagents
Major Products Formed
Oxidation: : Formation of furan derivatives with carboxyl or hydroxyl groups.
Reduction: : Conversion of sulfonyl group to sulfinyl or sulfhydryl groups.
Substitution: : Introduction of various substituents on the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide serves as a precursor for synthesizing more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of certain biochemical pathways.
Medicine
The compound holds potential in medicinal chemistry for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrial applications include its use in the synthesis of specialty chemicals and materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through its various functional groups. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, while the furan and thiophene rings provide aromatic stability and electron density, influencing its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Comparison
Compared to other compounds with similar functional groups, N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide stands out due to its specific combination of sulfonyl, furan, and thiophene moieties, providing unique reactivity and application potential.
Similar Compounds
N-(4-Chlorobenzenesulfonyl)-N'-(furan-2-yl)ethanediamide
N'-(Thiophen-2-ylmethyl)-N-(furan-2-yl)ethanediamide
2-(4-Chlorobenzenesulfonyl)-N-(thiophen-2-yl)ethanediamide
This comparison highlights its distinct properties and potential advantages in various applications.
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5S2/c20-13-5-7-15(8-6-13)29(25,26)17(16-4-1-9-27-16)12-22-19(24)18(23)21-11-14-3-2-10-28-14/h1-10,17H,11-12H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQSLKKXOGOGQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.